molecular formula C8H5F3N2 B020432 4-Amino-2-(trifluoromethyl)benzonitrile CAS No. 654-70-6

4-Amino-2-(trifluoromethyl)benzonitrile

Cat. No. B020432
CAS RN: 654-70-6
M. Wt: 186.13 g/mol
InChI Key: PMDYLCUKSLBUHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile involves a series of chemical reactions starting from m-fluoro-(trifluoromethyl)benzene. This process includes bromination, Grignard reaction, cyanidation, and amination, resulting in an overall yield of 49.2%. This method has been highlighted as environmentally friendly and practical for producing this compound (Zhang Tong-bin, 2012).

Molecular Structure Analysis

The molecular structure of 4-Amino-2-(trifluoromethyl)benzonitrile and related compounds has been extensively studied. For example, research on similar molecules, such as 4-(Dimethyl-amino)benzonitrile (DMABN), has revealed insights into the nature of low-lying singlet states and intramolecular charge-transfer (ICT) states, providing a basis for understanding the structural features and electronic properties of these types of compounds (Andreas Köhn & C. Hättig, 2004).

Chemical Reactions and Properties

4-Amino-2-(trifluoromethyl)benzonitrile participates in various chemical reactions due to its active functional groups. Its amino group makes it a versatile precursor for further functionalization and synthesis of complex molecules. Its involvement in reactions such as cyclization and its use as an intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors underline its chemical utility (Ju Xiu-lia, 2015).

Physical Properties Analysis

The physical properties of 4-Amino-2-(trifluoromethyl)benzonitrile, including melting points, solubility, and crystalline structure, are crucial for its handling and application in synthesis processes. Research has shown that molecules with similar structures can form dense two-dimensional networks through hydrogen bonding, which might also apply to 4-Amino-2-(trifluoromethyl)benzonitrile (S. Boitsov et al., 2002).

Chemical Properties Analysis

The chemical properties of 4-Amino-2-(trifluoromethyl)benzonitrile, such as reactivity with electrophiles and nucleophiles, acidity of the amino group, and the stability of the cyano and trifluoromethyl groups, are fundamental to its applications in organic synthesis. Its role as an intermediate in the synthesis of complex molecules showcases its reactivity and versatility (Xun Li et al., 2009).

Scientific Research Applications

  • Synthesis of Organic Compounds

    It is used for synthesizing 1-amino-2-naphthalenecarboxylic acid derivatives and for the one-pot preparation of benzo[h]quinazoline-2,4(1H,3H)-diones (Kobayashi et al., 1999).

  • Studies in Inorganic Chemistry

    It is involved in the study of benzonitrile-mediated transformations of palladium(II) complexes (Kopylovich et al., 2011).

  • Creation of Polyfunctional Nitriles

    It aids in the synthesis of polyfunctional 2-thionicotinonitriles (Bardasov et al., 2016).

  • Intermediate for Drug Synthesis

    It serves as an intermediate in the synthesis of bicalutamide, a medication used in prostate cancer treatment (Zhang, 2012).

  • Electrolyte Additive in Batteries

    It functions as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries, enhancing cyclic stability and capacity retention (Huang et al., 2014).

  • HIV-1 Treatment Research

    As an intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives, it contributes to the development of treatments for HIV-1 (Ju, 2015).

  • Understanding Chemical Structures

    Its structure is crucial for studying photolysis and charge transfer in organic chemistry (Čík et al., 1991).

  • Synthesis of Androgen Receptor Antagonists

    It is used in the synthesis of MDV3100, an androgen receptor antagonist for prostate cancer treatment (Li, 2012).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . This suggests potential future directions in the field of cancer treatment research.

properties

IUPAC Name

4-amino-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYLCUKSLBUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215711
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(trifluoromethyl)benzonitrile

CAS RN

654-70-6
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-amino-2-(trifluoromethyl)benzonitrile
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Record name Benzonitrile, 4-amino-2-(trifluoromethyl)
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Record name 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
X Li, RA Ng, Y Zhang, RK Russell… - … Process Research & …, 2009 - ACS Publications
Starting from 4-amino-2-(trifluoromethyl)benzonitrile (6), an efficient and nonchromatographic process was developed for multihundred gram production of 4,5-diamino-2-(trifluoromethyl…
Number of citations: 4 pubs.acs.org
RV Patel, P Kumari, DP Rajani, KH Chikhalia - Journal of Fluorine …, 2011 - Elsevier
… It is worth to mention that the intermediate 4-amino-2-trifluoromethyl benzonitrile is a structural unit of anti cancer agent bicalutamide, used in the present study to provide essential F-…
Number of citations: 66 www.sciencedirect.com
RV Patel, P Kumari, DP Rajani… - Medicinal Chemistry …, 2012 - Springer
… 4-amino-benzonitrile, 4-amino-2-trifluoromethyl-benzonitrile, and various substituted hydroxyl … a novel series based 4-amino-2-trifluoromethyl-benzonitrile and 4-hydroxyquinazole …
Number of citations: 7 link.springer.com
S Jeong, SH Woo, HK Lyu, YS Han - Solar energy materials and solar cells, 2011 - Elsevier
A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), was applied as an additive to polymer solar cells (PSCs) with P3HT [poly(3-hexylthiophene)]:PCBM [[6,6]-…
Number of citations: 29 www.sciencedirect.com
M Thevis, A Lagojda, D Kuehne… - Rapid …, 2015 - Wiley Online Library
Rationale Potentially performance‐enhancing agents, particularly anabolic agents, are advertised and distributed by Internet‐based suppliers to a substantial extent. Among these …
YM So, JKY Wong, TLS Choi, A Prabhu… - Drug Testing and …, 2021 - Wiley Online Library
This paper describes the studies of the in vitro biotransformation of two selective androgen receptor modulators (SARMs), namely, RAD140 and S‐23, and the in vivo metabolism of …
X Meng, S Bi, S **, K Wu, S Wu, L Shao… - Chinese Chemical …, 2023 - Elsevier
A novel route of enzalutamide was developed in five steps. Starting from 4-amino-2-(trifluoromethyl)benzonitrile (7) and Boc-2-aminoisobutyric acid (16), condensation, deprotection, …
Number of citations: 0 www.sciencedirect.com
RV Patel, P Kumari, DP Rajani, KH Chikhalia - European journal of …, 2011 - Elsevier
… [6], we are interested to have 4-amino-2-trifluoromethyl-benzonitrile substitution to the s-triazine core. Moreover, 4-amino-2-trifluoromethyl-benzonitrile is also a useful pharmacophore …
Number of citations: 102 www.sciencedirect.com
T Möller, HC Wen, N Naumann, O Krug, M Thevis - Molecules, 2023 - mdpi.com
Among anabolic agents, selective androgen receptor modulators (SARMs) represent a new class of potential drugs that can exhibit anabolic effects on muscle and bone with reduced …
Number of citations: 1 www.mdpi.com
RV Patel, P Kumari, KH Chikhalia - Zeitschrift für Naturforschung C, 2011 - degruyter.com
A series of 1,3,5-triazine derivatives that contain 4-amino-2-trifl uoromethyl-benzonitrile, 8-hydroxyquinoline, and different piperazines as substituents at the carbon atoms of the triazine …
Number of citations: 10 www.degruyter.com

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